Absence of Target-Specific Potency Data for the Title Compound vs. Structurally Related FAAH Inhibitors
No quantitative IC50, Ki, EC50, or other potency measurement for 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide against any defined biological target has been identified in peer-reviewed literature or authoritative databases. In contrast, the structurally related benzothiazole analogue 16j, which contains a piperidin-1-ylsulfonyl moiety and a benzothiazole core, is a potent FAAH inhibitor with an IC50 of 18 nM against the human enzyme [1]. This data gap precludes any direct potency-based comparison. Providing such quantitative data is essential for meaningful scientific selection.
| Evidence Dimension | Target-specific inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Benzothiazole analogue 16j (Wang et al., 2009): FAAH IC50 = 18 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Human FAAH enzyme assay (comparator); title compound uncharacterized |
Why This Matters
Without target-specific potency data, researchers cannot determine whether this compound is a viable tool or lead relative to characterized alternatives such as compound 16j.
- [1] Wang X, Sarris K, Kage K, Zhang D, Brown SP, Kolasa T, Surowy C, El Kouhen OF, Muchmore SW, Brioni JD, Stewart AO. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009 Jan 8;52(1):170-80. doi: 10.1021/jm801042a. PMID: 19072118. View Source
